1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a chloro and a methylphenyl substituent. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- typically involves the reaction of 3-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione with suitable reagents under controlled conditions. One common method includes the use of acylation reactions where the pyrrole ring is functionalized with chloro and methylphenyl groups. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents and temperature control to optimize reaction conditions .
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, and halogenating agents for substitution, are frequently used. .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways. The chloro and methylphenyl groups play a crucial role in binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- can be compared with other similar compounds such as:
- 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(3-methylphenyl)-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-fluorophenyl)-
These compounds share the pyrrole-2,5-dione core but differ in their substituents, which influence their chemical reactivity and applications. The presence of different substituents like phenyl, methylphenyl, and fluorophenyl groups imparts unique properties, making each compound suitable for specific applications .
Biological Activity
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-, also known as 3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione, is a compound of significant interest due to its potential biological activities. This compound is part of a larger class of pyrrole derivatives that have been explored for various pharmacological applications, particularly in cancer treatment. The following sections detail its chemical properties, biological activities, and research findings.
The molecular formula of 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- is C11H8ClNO2. It exhibits a molecular weight of approximately 221.643 g/mol. The compound features a chlorinated aromatic ring and a pyrrole dione structure, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H8ClNO2 |
Molecular Weight | 221.643 g/mol |
IUPAC Name | 3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
SMILES | Cc1ccc(cc1)N1C(=O)C=C(C1=O)Cl |
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-diones exhibit promising antitumor properties. A study on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620, Colo-205). The compound 2a , a derivative closely related to our target compound, showed a growth inhibition concentration (GI50) in the nanomolar range (approximately 1.0−1.6×10−8M) against these cell lines .
The biological activity of these compounds is largely attributed to their interaction with ATP-binding domains of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Molecular docking studies have shown that these compounds can form stable complexes with these receptors, potentially inhibiting their activity and thus impeding tumor growth .
Antioxidant Properties
In addition to their antitumor effects, some studies have reported antioxidant properties associated with pyrrole derivatives. The ability to scavenge free radicals may contribute to their overall therapeutic potential by reducing oxidative stress in cancer cells .
Study on Antiproliferative Effects
A detailed investigation into the antiproliferative effects of various pyrrole derivatives highlighted the importance of side group modifications on biological activity. For instance, compounds with specific substitutions demonstrated enhanced interactions with lipid membranes and increased conductance in bilayer lipid models, indicating potential mechanisms for cellular uptake and action .
In Vivo Studies
In vivo experiments using rat models of chemically induced colon cancer revealed that certain pyrrole derivatives not only inhibited tumor growth but also exhibited low toxicity profiles. This suggests a favorable therapeutic window for further development as anticancer agents .
Properties
CAS No. |
53281-67-7 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |
InChI Key |
ATFKQNGAIVNOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.